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4-Amino-2-(azetidin-3-yl)butan-2-ol

Cat. No.: B13192177
M. Wt: 144.21 g/mol
InChI Key: VHWVNEBDWBAOQN-UHFFFAOYSA-N
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Description

Significance of Azetidine-Containing Scaffolds in Modern Chemical Research

Azetidines, which are four-membered heterocyclic compounds containing one nitrogen atom, are increasingly recognized for their valuable role in medicinal chemistry and organic synthesis. ub.bwrsc.org Although their synthesis can be challenging due to inherent ring strain, this very strain imparts unique reactivity that can be harnessed in chemical transformations. ub.bwrsc.org The azetidine (B1206935) scaffold is found in several natural products and has been incorporated into a number of pharmacologically important synthetic compounds. ub.bw

In drug discovery, the rigid framework of the azetidine ring can serve as a conformational lock, holding a molecule in a specific three-dimensional arrangement to enhance its binding to biological targets and improve selectivity. mdpi.com This is particularly advantageous in the development of drugs targeting the central nervous system (CNS), where specific physicochemical properties are required for blood-brain barrier penetration. acs.orgnih.gov The use of azetidine-based scaffolds allows for the creation of diverse chemical libraries with optimized properties for CNS applications. acs.orgnih.gov Furthermore, azetidines can act as unnatural amino acids in peptidomimetics and serve as ligands in asymmetric catalysis. ub.bw The growing interest in these scaffolds has spurred the development of new synthetic methods to access diversely functionalized azetidines. ub.bwrsc.org

Overview of Amino Alcohol Functionalities in Complex Molecule Synthesis and Chemical Biology

Amino alcohols are organic compounds that feature both an amine and an alcohol functional group. um.edu.my This bifunctionality makes them highly versatile building blocks in the synthesis of complex molecules and provides a foundation for a wide range of applications in chemical biology. um.edu.mynih.gov The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the amino group) allows these molecules to participate in a variety of intermolecular interactions, which is crucial for their biological activity. um.edu.my

The amino alcohol motif is a key pharmacophore found in many biologically active compounds, including β-blockers and insecticidal agents. nih.gov In organic synthesis, chiral amino alcohols are widely used as catalysts and auxiliaries in asymmetric reactions, enabling the stereoselective formation of new chemical bonds. nih.govdiva-portal.org They are also crucial intermediates in the preparation of other valuable chemicals. nih.gov The ability to synthesize enantiomerically pure amino alcohols is of significant importance for the development of pharmaceuticals, as different stereoisomers can have vastly different biological effects. diva-portal.org

Structural Elucidation and Naming Conventions for 4-Amino-2-(azetidin-3-yl)butan-2-ol

The systematic name "this compound" precisely describes the molecular structure of the compound according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). Let's break down the name to understand the connectivity of the atoms:

Butan-2-ol : This indicates a four-carbon chain (butane) with a hydroxyl (-OH) group located on the second carbon atom.

4-Amino : An amino (-NH2) group is attached to the fourth carbon atom of the butane (B89635) chain.

2-(azetidin-3-yl) : An azetidine ring is connected to the second carbon atom of the butane chain. The "3-yl" specifies that the point of attachment to the butane chain is at the third position of the azetidine ring.

Therefore, the structure consists of a central four-carbon chain. The second carbon of this chain is tertiary, bonded to a hydroxyl group, a methyl group (implied by the butan-2-ol structure), the rest of the butane chain, and an azetidine ring. The fourth carbon of the butane chain is bonded to an amino group.

Interactive Data Table: Structural Details of this compound

FeatureDescription
Parent Chain Butane
Primary Functional Groups Alcohol (-OH), Amine (-NH2)
Substituents Azetidin-3-yl
Position of -OH group Carbon 2
Position of -NH2 group Carbon 4
Position of Azetidine ring Carbon 2

This specific arrangement of functional groups—a tertiary alcohol adjacent to a stereocenter bearing the azetidine ring, and a primary amine at the terminus of the chain—suggests a molecule with the potential for complex coordination chemistry and diverse biological interactions. The presence of the strained azetidine ring adds a layer of unique chemical reactivity and conformational rigidity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B13192177 4-Amino-2-(azetidin-3-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

4-amino-2-(azetidin-3-yl)butan-2-ol

InChI

InChI=1S/C7H16N2O/c1-7(10,2-3-8)6-4-9-5-6/h6,9-10H,2-5,8H2,1H3

InChI Key

VHWVNEBDWBAOQN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1CNC1)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 2 Azetidin 3 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR and ¹³C NMR are fundamental techniques for organic structure determination. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of non-equivalent carbon atoms and their functional group identity.

For 4-Amino-2-(azetidin-3-yl)butan-2-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring, the butanol backbone, and the amino and hydroxyl groups. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), leading to downfield shifts for nearby protons.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H on C4 (CH₂) ~ 2.8 - 3.0 Triplet ~ 6-7
H on C3 (CH₂) ~ 1.7 - 1.9 Multiplet -
H on C1' of Azetidine (CH) ~ 3.0 - 3.3 Multiplet -
H on C2' & C4' of Azetidine (CH₂) ~ 3.5 - 3.8 Multiplet -
NH₂ ~ 1.5 - 2.5 (broad) Singlet -
OH ~ 3.0 - 4.0 (broad) Singlet -

The ¹³C NMR spectrum will provide complementary information, identifying each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C2) is expected to have a significant downfield shift.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~ 70 - 75
C4 ~ 40 - 45
C3 ~ 35 - 40
C1' of Azetidine ~ 30 - 35
C2' & C4' of Azetidine ~ 50 - 55

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons on C3 and C4 of the butanol chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (2-3 bonds), which is crucial for connecting the azetidine ring to the butanol backbone. For determining the stereochemistry at the chiral centers, NOESY (Nuclear Overhauser Effect Spectroscopy) could be utilized to identify protons that are close in space.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₈N₂O), the expected exact mass can be calculated.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecular ion. The fragmentation pattern in an MS/MS experiment would likely involve characteristic losses. For instance, the loss of a water molecule (18 Da) from the tertiary alcohol is a common fragmentation pathway. nist.gov Alpha-cleavage next to the amino group or the hydroxyl group would also be expected, leading to predictable fragment ions. nist.govchemicalbook.com

Hypothetical Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Significance
159.150 [M+H]⁺ Molecular Ion
141.139 [M+H - H₂O]⁺ Loss of water
100.097 [M+H - C₃H₇NO]⁺ Cleavage of azetidine ring
86.097 [C₅H₁₂N]⁺ Alpha-cleavage at C2-C3 bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-O bonds.

Hypothetical IR Absorption Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (alcohol) 3200 - 3600 Broad, Strong
N-H (amine) 3300 - 3500 Medium, often two bands for primary amine
C-H (alkane) 2850 - 3000 Strong
C-N (amine) 1000 - 1250 Medium

Advanced Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic techniques are essential for verifying the purity of a compound and for separating isomers.

HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC or UPLC would be a suitable method for purity analysis. chemicalbook.com A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with a modifier (such as formic acid or trifluoroacetic acid) would likely provide good separation. The purity of the compound would be determined by the area percentage of its peak in the chromatogram.

Given that the molecule possesses at least one chiral center (C2 of the butanol chain, and C3 of the azetidine ring depending on substitution), chiral chromatography would be necessary to separate enantiomers and diastereomers. Specialized chiral stationary phases would be employed to resolve these stereoisomers, which is critical for understanding their distinct biological activities.

Gas Chromatography (GC) for Volatile Derivatives, including Chiral GC

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amino and hydroxyl functional groups, exhibits low volatility and strong intermolecular hydrogen bonding. These characteristics make it unsuitable for direct GC analysis, as it would lead to poor peak shape, strong adsorption on the column, and thermal decomposition. sigmaaldrich.com Therefore, chemical derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form. libretexts.org

Derivatization Strategies

The primary goal of derivatization is to mask the polar -NH and -OH groups. sigmaaldrich.com Two common and effective strategies for a molecule like this compound are silylation and acylation. libretexts.orgresearchgate.net

Silylation: This process replaces the active hydrogens on the primary amine, secondary amine (within the azetidine ring), and tertiary alcohol with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a more sterically hindered tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective. sigmaaldrich.com The resulting silylated derivative is significantly more volatile and less polar, enabling its passage through a GC column.

Acylation/Esterification: A two-step process can be employed where the hydroxyl group is acylated and the amino groups are separately derivatized. sigmaaldrich.com For instance, trifluoroacetic anhydride (B1165640) (TFAA) can react with the amino and hydroxyl groups to form trifluoroacetyl derivatives. nih.gov This not only increases volatility but also introduces electrophoric fluorine atoms, which can enhance detection sensitivity with an electron capture detector (ECD). libretexts.org

Chiral GC for Enantiomeric Separation

The structure of this compound contains at least two stereocenters (at C2 of the butanol chain and C3 of the azetidine ring), meaning it can exist as multiple stereoisomers. Chiral GC is the method of choice for separating and quantifying these enantiomers and diastereomers. After achiral derivatization, the derivatives are injected onto a GC column coated with a chiral stationary phase (CSP). sigmaaldrich.comnih.gov

Commonly used CSPs for this purpose are based on cyclodextrin (B1172386) derivatives (e.g., permethylated beta-cyclodextrin) or chiral amino acid derivatives (e.g., Chirasil-Val). nih.govnih.gov The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the derivatized analyte and the chiral selector of the stationary phase. These complexes have slightly different stabilities, leading to different retention times for each enantiomer and thus their separation on the chromatogram. gcms.cz A successful chiral separation would yield distinct peaks for each stereoisomer present in the sample, allowing for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr).

Hypothetical GC Data Table

The following table illustrates the type of data that would be generated from a chiral GC analysis of a derivatized sample of this compound. The values are representative and not based on actual experimental results.

ParameterValue
GC Column Chirasil-L-Val Capillary Column (25 m x 0.25 mm ID, 0.16 µm film)
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Oven Program 100°C (2 min hold), ramp to 220°C at 5°C/min, hold for 10 min
Injector Temperature 250°C
Detector (FID) Temp 270°C
Carrier Gas Helium (1.2 mL/min)
Analyte Tris(trimethylsilyl)-4-Amino-2-(azetidin-3-yl)butan-2-ol
Expected Retention Time (Isomer 1) 21.5 min
Expected Retention Time (Isomer 2) 22.1 min
Expected Retention Time (Isomer 3) 22.8 min
Expected Retention Time (Isomer 4) 23.5 min

Chemical Reactivity and Derivatization Strategies for 4 Amino 2 Azetidin 3 Yl Butan 2 Ol

Reactivity of the Azetidine (B1206935) Ring System in 4-Amino-2-(azetidin-3-yl)butan-2-ol

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a driving force for its reactivity. rsc.orgrsc.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines readily participate in reactions that lead to the alleviation of this strain. rsc.org The reactivity of the azetidine ring in this compound is a key aspect of its chemical profile, offering opportunities for the synthesis of more complex acyclic and heterocyclic structures.

Ring-Opening Reactions and their Synthetic Utility

The strain inherent in the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. rsc.org These reactions are often catalyzed by Lewis acids, which activate the ring towards cleavage. magtech.com.cn The regioselectivity of the ring-opening is influenced by the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cn In the case of unsymmetrically substituted azetidines, nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn The resulting amino alcohol fragments from such ring-opening reactions can serve as valuable building blocks for the synthesis of a variety of organic molecules. For instance, the ring-opening of azetidines can be a key step in the synthesis of chiral 2-oxazolines, which are important ligands in asymmetric catalysis. nih.gov

A proposed mechanism for the acid-catalyzed ring-opening of an azetidine ring involves the protonation of the ring nitrogen, followed by nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The stability of the resulting carbocationic intermediate plays a crucial role in determining the reaction pathway.

Nitrogen Atom Modifications (e.g., Alkylation, Acylation, Protection Strategies)

The nitrogen atom of the azetidine ring is a site of significant reactivity, allowing for a range of modifications. These modifications are crucial for altering the steric and electronic properties of the molecule and for introducing diverse functionalities. Common transformations include alkylation, acylation, and the installation of protecting groups. rsc.org

Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents. This reaction introduces new carbon-based substituents onto the ring, expanding the molecular framework.

Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides yields the corresponding N-acylazetidines. These derivatives are important intermediates in organic synthesis. The resulting amide bond can influence the reactivity of the azetidine ring and can be a handle for further transformations.

Protection Strategies: In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. A variety of nitrogen protecting groups can be employed, with the choice depending on the specific reaction conditions. The tert-butanesulfonyl (Bus) group, for example, has been used as a protecting group that can be removed under acidic conditions. nih.gov

Transformations Involving the Amino Group of this compound

The primary amino group in this compound is a versatile functional handle that can undergo a wide array of chemical transformations. nih.gov These reactions are fundamental for creating new amide, urethane, and imine linkages, which are prevalent in biologically active molecules and functional materials.

Amidation and Urethane Formation

The primary amino group readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. nih.gov This amidation reaction is one of the most common methods for elaborating the structure of amino-containing compounds. Similarly, the reaction with isocyanates or chloroformates leads to the formation of ureas and urethanes (carbamates), respectively. These functional groups are important pharmacophores found in numerous drug molecules.

ReagentFunctional Group Formed
Acyl ChlorideAmide
Carboxylic Anhydride (B1165640)Amide
IsocyanateUrea
ChloroformateUrethane (Carbamate)

Formation of Schiff Bases and Subsequent Cyclization Reactions

The primary amino group can condense with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction involves the formation of a carbon-nitrogen double bond. semanticscholar.org Schiff bases are valuable intermediates in organic synthesis and can undergo further reactions, such as reduction to secondary amines or participation in cyclization reactions to form new heterocyclic rings. semanticscholar.org The formation of Schiff bases from amino acids has been shown to sometimes lead to tautomerization, resulting in the loss of the stereogenic center at the alpha-carbon of the amino acid. mdpi.com

The reaction of an amino group with a carbonyl compound typically proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. This process is often reversible and can be influenced by the reaction conditions, such as pH.

Reactions at the Hydroxyl Moiety of this compound

The tertiary hydroxyl group in this compound adds another dimension to its chemical reactivity. While generally less reactive than the primary amino group, the hydroxyl group can participate in a variety of transformations, allowing for further functionalization of the molecule.

Common reactions involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives under acidic conditions to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers. This typically requires deprotonation of the hydroxyl group to form a more nucleophilic alkoxide.

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, certain powerful oxidizing agents can lead to cleavage of the carbon-carbon bond adjacent to the hydroxyl group.

Protection: The hydroxyl group can be protected using various protecting groups, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), to prevent its reaction in subsequent synthetic steps.

Esterification and Etherification

The tertiary alcohol in this compound presents a site for esterification and etherification reactions. However, the steric hindrance around the tertiary carbon and the presence of a nucleophilic primary amine pose challenges for selective transformation.

Esterification:

Direct esterification of the tertiary alcohol with carboxylic acids is generally challenging due to steric hindrance and requires forcing conditions, which can lead to side reactions such as dehydration. A more common approach is the acylation of the alcohol using more reactive acylating agents. The chemoselective O-acylation of the tertiary alcohol in the presence of the primary amine is a significant hurdle, as the amine is typically more nucleophilic. nih.govtsijournals.com

To achieve selective O-acylation, the primary amine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The protected intermediate can then be reacted with an acylating agent, like an acid chloride or anhydride, in the presence of a base to yield the desired ester. Subsequent deprotection of the amine affords the O-acylated product. Alternatively, under acidic conditions, the amine is protonated and thus deactivated towards acylation, potentially allowing for selective esterification of the alcohol. nih.gov

Acylating AgentCatalyst/ConditionsExpected Outcome
Acid Chloride (R-COCl)Pyridine, DMAPO-acylation (amine protection may be required)
Acid Anhydride ((R-CO)₂O)DMAP, Et₃NO-acylation (amine protection may be required)
Carboxylic Acid (R-COOH)DCC, DMAPPotential for O-acylation, but may favor N-acylation

Etherification:

The synthesis of ethers from the tertiary alcohol can be accomplished via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base is critical to avoid elimination reactions. Common bases for generating tertiary alkoxides include sodium hydride (NaH) or potassium hydride (KH).

Selective etherification in the presence of the primary amine again necessitates protection of the amine group to prevent N-alkylation, which is a competing reaction. msu.edu

ReagentsBaseExpected Outcome
Alkyl Halide (R-X)NaH, KHO-alkylation (ether formation)
Benzyl BromideNaHO-benzylation

Oxidation Reactions

The oxidation of this compound can target either the primary amine or the tertiary alcohol, depending on the chosen oxidant and reaction conditions.

Oxidation of the Tertiary Alcohol:

Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. wordpress.com Strong oxidizing agents and harsh conditions can lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule. Therefore, direct oxidation of the tertiary alcohol in this compound to a ketone is not a feasible transformation.

Oxidation of the Primary Amine:

The primary amine can be oxidized to various functional groups. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding hydroxylamine (B1172632) or nitro compound, although careful control of the reaction conditions is necessary to avoid over-oxidation and side reactions.

More synthetically useful transformations often involve the conversion of the amine to other functionalities that are formally an oxidation, such as the formation of amides or sulfonamides, which will be discussed in subsequent sections.

Selective Functionalization of this compound

The presence of multiple reactive sites in this compound allows for selective functionalization, which is key to developing analogs with specific properties.

Selective N-Functionalization:

The primary amine is generally the most nucleophilic site in the molecule and can be selectively functionalized in the presence of the tertiary alcohol. msu.edu

N-Acylation: Reaction with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine, readily forms amides. This is a robust and widely used method for derivatizing primary amines. wikipedia.org

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. The Hinsberg reaction is a classic example of this transformation. wikipedia.org

N-Alkylation: While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl groups. libretexts.org This involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Urea and Carbamate Formation: Reaction with isocyanates leads to the formation of ureas, while reaction with chloroformates yields carbamates. acs.orgwikipedia.orgorganic-chemistry.org These reactions are generally high-yielding and proceed under mild conditions.

Reaction TypeReagentProduct
N-AcylationR-COCl, Et₃NR-CONH-R'
N-SulfonylationR-SO₂Cl, PyridineR-SO₂NH-R'
Reductive AminationR''CHO, NaBH₃CNR''CH₂-NH-R'
Urea FormationR''-NCOR''-NH-CO-NH-R'
Carbamate FormationR''-OCOClR''-O-CO-NH-R'

Selective O-Functionalization:

As discussed in section 4.3.1, selective functionalization of the tertiary alcohol typically requires protection of the more reactive primary amine. Once protected, the alcohol can undergo esterification or etherification.

Functionalization of the Azetidine Ring:

The azetidine ring itself can be a point of functionalization. The nitrogen atom of the azetidine is a secondary amine and can undergo reactions such as acylation, sulfonylation, and alkylation, although its reactivity may be modulated by the steric bulk of the rest of the molecule. Furthermore, the strained four-membered ring can be susceptible to ring-opening reactions under certain conditions, particularly after activation of the azetidine nitrogen, for example, by quaternization to form an azetidinium ion. organic-chemistry.orgacs.orgnih.gov Nucleophilic attack on the azetidinium ion can lead to the formation of highly functionalized linear amines. organic-chemistry.orgnih.gov

Synthesis of Analogs and Conjugates of this compound

The derivatization strategies discussed above allow for the synthesis of a wide array of analogs and conjugates.

Amide Analogs:

A diverse library of amide analogs can be prepared by reacting this compound with a variety of carboxylic acids or their activated derivatives. acs.orgorganic-chemistry.orgnih.gov These modifications can introduce different lipophilic or polar groups, potentially influencing the molecule's interaction with biological targets.

Sulfonamide Analogs:

Similarly, a range of sulfonamide analogs can be synthesized by reacting the primary amine with different sulfonyl chlorides. nih.govorganic-chemistry.orgnih.govresearchgate.net Sulfonamides are a common functional group in medicinal chemistry and can impart specific physicochemical and pharmacokinetic properties.

Urea and Carbamate Conjugates:

The formation of ureas and carbamates provides a means to link this compound to other molecules of interest, including reporter groups, targeting moieties, or other pharmacophores. beilstein-journals.orgnih.govnih.govcommonorganicchemistry.comresearchgate.net The reaction of the primary amine with isocyanates or chloroformates is a reliable method for forming these linkages. wikipedia.orgnih.gov

Analogs from Azetidine Ring Functionalization:

Theoretical and Computational Investigations of 4 Amino 2 Azetidin 3 Yl Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used to study azetidine (B1206935) derivatives, providing insights into their physical and chemical behavior. researchgate.net These calculations can determine various electronic and thermodynamic parameters, offering a deep understanding of the molecule's stability and reactivity. researchgate.net For complex molecules, these computational approaches are crucial for interpreting experimental data and predicting properties before synthesis. acs.organnualreviews.org

Density Functional Theory (DFT) is a robust method for elucidating reaction mechanisms at the molecular level. While no specific DFT studies on the reaction mechanisms of 4-Amino-2-(azetidin-3-yl)butan-2-ol have been published, the application of DFT to similar structures illustrates its potential. For instance, DFT has been extensively used to investigate the mechanisms of transition-metal-catalyzed C-O bond activation in alcohols, a reaction relevant to the butanol portion of the target molecule. researchgate.net These studies explore pathways like free radical cleavage, metal insertion, and nucleophilic attack, providing detailed energy profiles. researchgate.net

Similarly, DFT calculations have been employed to understand the oxidation of alcohols catalyzed by systems like (bpy)CuI-TEMPO, revealing detailed mechanistic pathways. rsc.org Mechanistic insights have also been gained for reactions involving azetidine precursors, such as the strain-release functionalization of azabicyclobutanes, where DFT calculations supported a radical chain propagation mechanism. acs.org For derivatives, DFT can help predict the rate-determining steps in catalytic reactions, as shown in studies of N-heterocyclic carbene catalysis. acs.org These examples highlight how DFT could be applied to predict the reactivity of the hydroxyl and amino groups and the influence of the azetidine ring in this compound.

Table 1: Illustrative Applications of DFT in Mechanistic Studies

Area of StudyTypical Information GainedRelated Compound Class
C-O Bond ActivationEnergy barriers, transition state geometries, reaction pathwaysAlcohols researchgate.net
Oxidation MechanismsFavorable reaction pathways, role of catalystsAlcohols rsc.org
Ring-Opening ReactionsRadical propagation mechanisms, product stabilityAzabicyclobutanes acs.org
Catalytic CyclesRate-determining steps, intermediate structuresN-Heterocyclic Carbenes acs.org

The conformational flexibility of this compound is a key determinant of its properties. The interplay between the strained azetidine ring and the rotatable bonds of the butanol side chain creates a complex potential energy surface. Conformational studies on analogous systems, such as proline analogues with different ring sizes, have shown that the four-membered azetidine ring typically adopts a puckered structure. nih.gov The degree of this puckering can depend on the rest of the molecular structure. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment, providing insights that are inaccessible to static quantum chemical calculations. aip.org MD simulations of amino acids and related molecules in aqueous solutions have been used to investigate hydration, the thermodynamics of interactions, and the influence of solute concentration. nih.govnih.govacs.org

For this compound, MD simulations could reveal:

Solvation Structure: How water molecules arrange around the polar amino and hydroxyl groups, as well as the less polar hydrocarbon and azetidine portions.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds, which are critical for the compound's solubility and interactions with biological targets. Studies on amino acids show that interactions with the solvent via hydrogen bonding are significant. researchgate.net

Conformational Dynamics: How the molecule samples different conformations over time in solution, which can differ from gas-phase predictions. MD simulations of short-chain alcohols in water have provided detailed pictures of their orientational structure at surfaces. acs.org

By employing different force fields, MD simulations can also assess the robustness of predictions regarding interaction thermodynamics. nih.gov Such studies on amino acid solutions have highlighted both the strengths and weaknesses of current force fields in reproducing experimental properties like viscosity and dielectric increments. nih.gov

Table 2: Potential Insights from MD Simulations of this compound

Simulation FocusKey Questions to Address
Aqueous SolvationHow does water structure around the azetidine ring versus the amino alcohol side chain?
Hydrogen Bond NetworkWhat is the lifetime and geometry of hydrogen bonds with water and within the molecule?
Conformational SamplingWhich conformations are most stable in solution, and what are the barriers between them?
Ion-Pair InteractionsIn a protonated state, how does the ammonium (B1175870) group interact with counter-ions and solvent? researchgate.net

In Silico Modeling of Structure-Activity Relationships (SAR) for Derived Compounds

In silico modeling is a cornerstone of modern drug discovery, used to predict the biological activity of novel compounds and guide synthetic efforts. For derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) and molecular docking are the primary tools.

QSAR studies develop mathematical models that correlate chemical structures with biological activity. mdpi.com For a series of derivatives, descriptors such as polar surface area, dipole moment, and molecular weight could be used to build a predictive model for a specific biological target. mdpi.com

Molecular docking simulates the binding of a ligand to the active site of a receptor. This technique has been applied to azetidin-2-one (B1220530) derivatives to predict their binding affinity to targets like the epidermal growth factor receptor (EGFR). researchgate.net Such studies can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and suggest modifications to improve binding.

SAR studies on azetidine-containing dipeptides have successfully identified the structural requirements for antiviral activity, demonstrating the utility of this approach. nih.gov For derivatives of this compound, in silico SAR could explore modifications at the amino group, the hydroxyl group, or the azetidine nitrogen to optimize interactions with a target protein.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, which aids in the characterization and structural elucidation of new compounds. annualreviews.orgrsc.org

NMR Spectroscopy: Computational chemistry can predict 1H and 13C chemical shifts. These predictions are valuable for assigning experimental spectra, especially for complex structures with overlapping signals. The chemical shifts of azetidine derivatives have been shown to be consistent with computational predictions. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum. researchgate.net This is useful for assigning specific bands in an experimental spectrum to particular vibrational modes, such as N-H or O-H stretches. jmchemsci.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net This can help understand the electronic transitions of the molecule.

For this compound, computational spectroscopy would be crucial for confirming its structure and for analyzing its different conformational states, as each conformer would have a unique spectral signature. acs.org

Role of 4 Amino 2 Azetidin 3 Yl Butan 2 Ol and Its Analogs in Advanced Chemical Synthesis

4-Amino-2-(azetidin-3-yl)butan-2-ol as a Chiral Building Block

The presence of stereocenters in this compound makes it a valuable chiral building block in asymmetric synthesis. Chiral amino alcohols and their derivatives are crucial components in the synthesis of enantiomerically pure pharmaceuticals. researchgate.netresearchgate.net The strategic use of such chiral precursors allows for the construction of complex molecules with a high degree of stereocontrol, which is often essential for their biological activity. researchgate.net

For instance, derivatives of 1,3-diamino-4-phenylbutan-2-ol, which share a similar structural framework with the title compound, are key building blocks for therapeutically important molecules. unica.itnih.gov The synthesis of these building blocks often starts from chiral precursors like N-protected L-phenylalaninal, highlighting the importance of chirality in the starting material for achieving the desired stereochemistry in the final product. unica.itnih.gov

Integration into Complex Heterocyclic Systems

The azetidine (B1206935) ring of this compound and its analogs can be elaborated into more intricate heterocyclic systems. The inherent ring strain of the azetidine moiety can be harnessed to drive reactions that lead to the formation of novel molecular scaffolds. rsc.org

Formation of Fused and Spirocyclic Azetidine Derivatives

The synthesis of fused and spirocyclic systems containing an azetidine ring is an active area of research. These complex structures are of interest due to their potential to occupy unique regions of chemical space. Methods for creating such systems often involve the diversification of a densely functionalized azetidine core. nih.gov For example, spirocyclic NH-azetidines can be synthesized from oxime ethers and alkyl Grignard reagents through a Kulinkovich-type pathway. rsc.org Another approach involves the intramolecular γ-C(sp3)–H amination of functionalized amines to form the azetidine ring, which can then be further elaborated. rsc.org

A notable strategy for generating skeletal diversity involves the use of a functionalized azetidine that can undergo various key reactions. This can lead to the formation of fused, bridged, and spirocyclic ring systems. nih.gov The solid-phase synthesis of large libraries of such compounds has been demonstrated, showcasing the utility of azetidine-based scaffolds in generating diverse molecular architectures. nih.gov

Construction of Polycyclic Scaffolds Incorporating the Azetidine Unit

Beyond fused and spirocyclic systems, the azetidine unit can be incorporated into more complex polycyclic scaffolds. One method to achieve this involves ring-closing metathesis. For instance, an azetidine derivative can be N-alkylated with allyl bromide, and the resulting diene can then be treated with a Grubbs catalyst to form an eight-membered ring fused to the azetidine. nih.gov This demonstrates how the azetidine core can serve as a template for constructing larger, more complex ring systems.

Precursor in Multicomponent Reactions (MCRs) for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for generating chemical libraries. rug.nlbas.bg The functional groups present in this compound, namely the primary amine and the azetidine nitrogen, make it a suitable candidate for participation in MCRs.

For example, the Ugi four-component reaction (Ugi-4CR) is a well-known MCR that involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce peptide-like structures. rug.nlbas.bg The primary amino group of this compound could readily participate as the amine component in such a reaction. This would allow for the rapid generation of a diverse library of complex molecules built around the azetidine core. The development of MCRs that can accommodate azetidine-based components is a promising strategy for the diversity-oriented synthesis of novel compounds. bris.ac.uk

Applications as a Synthetic Intermediate for Structurally Related Compounds

The structural features of this compound make it a valuable intermediate for the synthesis of other structurally related compounds. The primary amino group and the secondary amine of the azetidine ring can be selectively functionalized, and the tertiary alcohol can participate in various chemical transformations.

For instance, the synthesis of meta-hetarylanilines has been achieved through a one-pot, three-component reaction involving a heterocycle-substituted 1,3-diketone, an amine, and acetone. beilstein-journals.org While not directly involving the title compound, this illustrates how amino-functionalized heterocycles can be utilized in multicomponent strategies to build complex aromatic systems. Similarly, the synthesis of heterocyclic analogs of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones highlights the importance of amino-substituted heterocyclic building blocks in medicinal chemistry. nih.gov

The table below summarizes the types of reactions and resulting structures discussed in this article.

SectionReaction TypeResulting Structure/Application
6.1Asymmetric SynthesisChiral pharmaceuticals and complex molecules
6.2.1Intramolecular Cyclization / DiversificationFused and spirocyclic azetidine derivatives
6.2.2Ring-Closing MetathesisPolycyclic scaffolds with fused eight-membered rings
6.3Multicomponent Reactions (e.g., Ugi-4CR)Diverse chemical libraries of complex molecules
6.4Three-Component Benzannulation / Analog SynthesisStructurally related complex aromatic and heterocyclic systems

Emerging Research Directions and Future Perspectives in 4 Amino 2 Azetidin 3 Yl Butan 2 Ol Chemistry

Innovations in Sustainable Synthesis of Azetidine (B1206935) Derivatives

The synthesis of azetidine rings is often challenging due to their inherent ring strain. rsc.orgmedwinpublishers.com Traditional methods can require harsh reaction conditions and generate significant waste. Consequently, a major focus of current research is the development of more sustainable and efficient synthetic routes.

One of the most promising innovations is the application of continuous flow chemistry . This technology allows for the safe and efficient handling of reactive intermediates at temperatures higher than those feasible in traditional batch processing. acs.org Flow chemistry can also improve reaction yields, reduce reaction times, and minimize solvent usage, aligning with the principles of green chemistry. acs.org For the synthesis of azetidine precursors, flow technology combined with environmentally benign solvents offers a significant step towards sustainability. acs.org

Another key area of innovation is the use of photochemistry . Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a powerful tool for the construction of the azetidine core. bohrium.comresearchgate.net These reactions often proceed under mild conditions and can offer high levels of selectivity. Photo-induced copper catalysis has also emerged as a method for the [3+1] radical cascade cyclization to form azetidines, characterized by its operational simplicity and the use of an inexpensive catalyst. nih.gov

The table below summarizes some of the innovative and sustainable approaches being explored for the synthesis of azetidine derivatives, which could be adapted for the synthesis of 4-Amino-2-(azetidin-3-yl)butan-2-ol precursors.

Synthetic MethodKey AdvantagesPotential Application to this compound Synthesis
Continuous Flow Chemistry Enhanced safety, improved scalability, reduced wasteSynthesis of key azetidine-containing intermediates under optimized conditions.
Photocatalysis (e.g., aza Paternò-Büchi) Mild reaction conditions, high selectivity, use of visible lightFormation of the azetidine ring through [2+2] cycloaddition of an imine and an alkene precursor.
Copper-Catalyzed Radical Annulation Atom economy, use of a cheap and abundant metal catalystConstruction of the azetidine scaffold via a [3+1] cyclization strategy.
Palladium-Catalyzed C-H Amination Direct functionalization of C-H bonds, high efficiencyIntramolecular cyclization of an amine to form the azetidine ring. rsc.orgorganic-chemistry.org

Advanced Catalyst Design for Stereocontrol in this compound Synthesis

The biological activity of a chiral molecule is often dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. For this compound, which contains multiple stereocenters, achieving high levels of stereocontrol is a significant challenge.

Recent advancements in organocatalysis have provided powerful tools for the enantioselective synthesis of azetidines. Chiral phosphoric acids, for instance, have been successfully employed in multicomponent reactions to produce tetrahydroquinoline-fused azetidines with excellent diastereocontrol and high enantioselectivity. researchgate.net Such catalysts could potentially be adapted for the asymmetric synthesis of the azetidine core of this compound.

Transition metal catalysis also plays a crucial role in stereocontrolled azetidine synthesis. Lanthanide(III) triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org This method is notable for its tolerance of various functional groups. frontiersin.org Furthermore, palladium-catalyzed intramolecular amination of unactivated C-H bonds has been developed for the synthesis of functionalized azetidines. rsc.orgorganic-chemistry.org

The following table highlights some advanced catalyst types and their potential for achieving stereocontrol in the synthesis of this compound.

Catalyst TypeMechanism of StereocontrolPotential Application
Chiral Phosphoric Acids Formation of a chiral ion pair, directing the approach of the reactantsEnantioselective multicomponent reactions to construct the azetidine ring.
Lanthanide(III) Triflates Lewis acid activation of an epoxide for regioselective ring-openingStereospecific synthesis of the azetidine core from a chiral epoxy amine precursor.
Chiral Palladium Complexes Asymmetric C-H activation and aminationEnantioselective formation of the azetidine ring through intramolecular cyclization.
Chiral Cobalt Catalysts Enantioselective reduction of diketonesPreparation of chiral diols as precursors for the azetidine ring. organic-chemistry.org

Chemoinformatics and High-Throughput Screening for Novel Reactions

The discovery of novel reactions and the optimization of existing ones can be accelerated through the use of computational tools and high-throughput screening (HTS). ncsu.eduresearchgate.netChemoinformatics plays a vital role in modern drug discovery by enabling the analysis of large datasets, predicting molecular properties, and generating virtual compound libraries. ncsu.edu

For the synthesis of this compound and its derivatives, chemoinformatics can be employed to:

Design virtual libraries of potential precursors and catalysts.

Predict the reactivity of different substrates and the likely outcome of a reaction.

Analyze HTS data to identify promising reaction conditions or novel catalysts. researchgate.net

High-throughput screening allows for the rapid testing of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in parallel. stanford.edu This empirical approach, when combined with the predictive power of chemoinformatics, can significantly reduce the time and resources required to develop new and efficient synthetic methods.

The integration of these techniques can be visualized in the following workflow:

StepChemoinformatics ApplicationHigh-Throughput Screening Application
1. Library Design Generation of a virtual library of diverse azetidine precursors and potential catalysts.-
2. Virtual Screening In silico prediction of reaction feasibility and potential for stereoselectivity.-
3. HTS Assay Miniaturized parallel synthesis of the azetidine core under a wide range of conditions.Rapidly testing the virtual hits to identify promising reaction conditions.
4. Data Analysis Analysis of HTS data to identify trends and build predictive models for reaction optimization.-

Exploration of New Chemical Space via Derivatization and Scaffold Hopping

The core structure of this compound offers multiple points for chemical modification, allowing for the exploration of a vast new chemical space. Derivatization of this scaffold can lead to the generation of libraries of analogues with diverse biological activities.

Potential sites for derivatization on the this compound scaffold include:

The primary amino group of the butanol chain.

The secondary amine of the azetidine ring.

The hydroxyl group of the butanol chain.

These functional groups can be modified using a wide range of well-established chemical transformations, such as acylation, alkylation, and sulfonylation, to introduce a variety of substituents and explore structure-activity relationships.

Scaffold hopping is another powerful strategy in medicinal chemistry where the core structure of a molecule is replaced with a different scaffold while retaining similar biological activity. nih.gov The azetidine ring in this compound can serve as a bioisosteric replacement for other cyclic or acyclic fragments in known bioactive compounds. This can lead to improvements in pharmacokinetic properties, such as metabolic stability and solubility. nih.gov The incorporation of the rigid azetidine scaffold can also lead to more potent and selective drug candidates. nih.gov

The table below illustrates potential derivatization and scaffold hopping strategies for this compound.

StrategyTarget Functional Group/ScaffoldPotential Modifications/ReplacementsDesired Outcome
Derivatization Primary Amino GroupAcylation, reductive amination, sulfonylationIntroduction of diverse functional groups to probe biological interactions.
Derivatization Azetidine NitrogenN-alkylation, N-arylation, N-acylationModulation of basicity and lipophilicity.
Scaffold Hopping Azetidine RingReplacement with other small rings (e.g., cyclopropane, oxetane) or acyclic linkers.Improvement of ADME properties, exploration of novel binding modes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.